Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-
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Overview
Description
Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- is a heterocyclic organic compound that features a piperidine ring substituted with a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- typically involves the reaction of 2-chloro-6-methyl-3-pyridinecarboxylic acid with 2-methylpiperidine under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-ethyl-
- Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-propyl-
Uniqueness
Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in scientific research.
Properties
CAS No. |
613660-42-7 |
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Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H17ClN2O/c1-9-6-7-11(12(14)15-9)13(17)16-8-4-3-5-10(16)2/h6-7,10H,3-5,8H2,1-2H3 |
InChI Key |
UPYKQXGQHDFXDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(N=C(C=C2)C)Cl |
Origin of Product |
United States |
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